Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Esterification: The final step involves the esterification of the quinoline derivative with propanoic acid or its derivatives in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and esterification processes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the quinoline ring can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Formation of substituted quinoline derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of quinoline N-oxides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, affecting cellular pathways and processes. The bromine atom and ester group may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Bromoquinoline: Lacks the ester group, which may influence its solubility and pharmacokinetics.
Quinoline-4-carboxylic acid: Lacks both the bromine atom and ester group, which may result in different chemical and biological properties.
Uniqueness
Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate is unique due to the presence of both the bromine atom and the ester group, which can influence its chemical reactivity and potential biological activities.
Biological Activity
Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate is a quinolone derivative notable for its potential biological activities. This compound features a bromine atom at the 7-position of the quinoline ring and an ester functional group derived from propanoic acid, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Structural Characteristics
The structural uniqueness of this compound contributes to its biological activity. The presence of the bromine atom enhances lipophilicity, potentially improving interaction with biological targets compared to other halogenated quinolones.
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 3-(6-methyl-4-oxoquinolin-1(4H)-yl)propanoate | Methyl group at position 6 | Antimicrobial |
Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate | Chlorine instead of bromine at position 7 | Anticancer |
Methyl 3-(6-fluoroquinolin-4(1H)-one) | Fluorine substitution at position 6 | Antiviral |
Methyl 3-(8-hydroxyquinoline) | Hydroxyl group at position 8 | Antioxidant |
Antimicrobial Activity
Quinolone derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism often involves inhibition of DNA gyrase or topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.
A study highlighted the compound's effectiveness against resistant strains of bacteria, suggesting a potential role in combating antibiotic resistance. The structural modifications in this compound could enhance its binding affinity to bacterial targets, thus improving its efficacy as an antimicrobial agent .
Anticancer Activity
This compound has also shown promise in cancer research. Quinoline derivatives are known for their ability to induce apoptosis in cancer cells through various mechanisms, including oxidative stress and disruption of cellular signaling pathways.
In vitro studies demonstrated that this compound could inhibit the proliferation of several cancer cell lines, including human breast adenocarcinoma (MCF-7) and human melanoma (A375). The mode of action appears to involve lipid peroxidation-mediated autophagic cell death, which is a promising pathway for anticancer drug development .
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of this compound against standard bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics, suggesting potential as a novel antimicrobial agent.
- Anticancer Mechanism : Research involving trimethyltin(IV) complexes with quinolone derivatives revealed that this compound could enhance the anticancer effects through improved cellular uptake and increased oxidative stress in cancer cells .
Properties
Molecular Formula |
C13H12BrNO3 |
---|---|
Molecular Weight |
310.14 g/mol |
IUPAC Name |
methyl 3-(7-bromo-4-oxoquinolin-1-yl)propanoate |
InChI |
InChI=1S/C13H12BrNO3/c1-18-13(17)5-7-15-6-4-12(16)10-3-2-9(14)8-11(10)15/h2-4,6,8H,5,7H2,1H3 |
InChI Key |
BDTRIJBWSICABH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1C=CC(=O)C2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.